2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS No.: 1797671-97-6
Cat. No.: VC4468380
Molecular Formula: C19H18ClN3OS
Molecular Weight: 371.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797671-97-6 |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 371.88 |
| IUPAC Name | 2-chloro-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C19H18ClN3OS/c20-15-5-2-1-4-14(15)19(24)21-9-10-23-17(13-7-8-13)12-16(22-23)18-6-3-11-25-18/h1-6,11-13H,7-10H2,(H,21,24) |
| Standard InChI Key | DYVZSAJCMPFBRM-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 |
Introduction
2-Chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound featuring a cyclopropyl group, a thiophene moiety, and a benzamide segment. Its molecular formula is CHClNS, indicating a diverse range of potential biological activities due to its heterocyclic structure.
Synthesis
The synthesis of 2-chloro-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves several steps, including the reaction of substituted pyrazoles with benzamides. Each step requires careful control of reaction conditions such as temperature, time, and solvent choice to ensure high yield and purity.
Potential Applications
Given its structural components, this compound is primarily investigated for its potential applications in pharmacology, particularly in areas such as antimicrobial and anticancer research. The cyclopropyl and thiophene moieties are known to contribute to biological activity, while the benzamide segment can enhance its interaction with enzymes and receptors.
| Application Area | Potential Use |
|---|---|
| Pharmacology | Antimicrobial and anticancer activities. |
| Materials Science | Development of new polymers or coatings. |
Characterization Techniques
Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into its purity and structural integrity, which are crucial for understanding its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume